molecular formula C10H10N2O B6420098 2-(Cyclopropylmethoxy)nicotinonitrile CAS No. 1019493-32-3

2-(Cyclopropylmethoxy)nicotinonitrile

Cat. No.: B6420098
CAS No.: 1019493-32-3
M. Wt: 174.20 g/mol
InChI Key: TVSZEQWPVRJXIQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)nicotinonitrile derivatives are a class of heterocyclic compounds characterized by a nicotinonitrile core substituted with a cyclopropylmethoxy group. A prominent example is 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile (ACHP) (CAS 406209-26-5), a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) and IκB kinase beta (IKK-β) pathways . ACHP has demonstrated significant anti-cancer activity in preclinical studies, particularly against non-small cell lung cancer (NSCLC) and multiple myeloma, with IC50 values in the nanomolar range . Its mechanism involves suppressing nuclear translocation of STAT3, inhibiting DNA binding, and downregulating pro-survival genes like bcl-xL and cyclin D1 .

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-2-1-5-12-10(9)13-7-8-3-4-8/h1-2,5,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSZEQWPVRJXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the nicotinonitrile. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Recycling of solvents and reagents is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopropylmethoxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

In Vitro and In Vivo Efficacy

  • ACHP inhibits myeloma cell growth (IC50 = 18–35 μM) and synergizes with chemotherapeutics like vincristine .
  • In mouse models, ACHP (1 mg/kg, oral) significantly reduces inflammation in arachidonic acid-induced edema, demonstrating oral bioavailability .

Comparative Potency Table

Compound Target IC50 (nM) Molecular Weight Key Features
ACHP IKK-β 8.5 (IKK-β), 60 (cell) 400.90 Oral efficacy, STAT3 inhibition
Roflumilast PDE4 0.8 403.81 Anti-inflammatory, cyclopropylmethoxy
Piclamilast PDE4 2–13 N/A High potency, no cyclopropylmethoxy
Compound 1 (IKK-β) IKK-β 1500 N/A Early lead, low potency

Biological Activity

2-(Cyclopropylmethoxy)nicotinonitrile (CAS No. 1019493-32-3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O, with a molecular weight of approximately 188.23 g/mol. The compound features a cyclopropylmethoxy group attached to a nicotinonitrile moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as energy metabolism and signal transduction.
  • Receptor Modulation : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound might exhibit antimicrobial properties as well.

Biological Activities

The following table summarizes the potential biological activities associated with this compound:

Activity Description
Neuroprotective May protect neurons from damage, potentially through antioxidant mechanisms.
Anti-inflammatory Could reduce inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Potential efficacy against bacterial infections, similar to other nicotinic derivatives.
Antitumor Investigated for its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotective Effects : A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.
  • Anti-inflammatory Mechanism : Research indicated that another derivative reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.
  • Antimicrobial Efficacy : A comparative study showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Neuroprotective Effects : This compound may enhance neuronal survival and function, potentially benefiting conditions like neurodegeneration.
  • Anti-inflammatory Properties : It may help manage chronic inflammatory diseases by modulating immune responses.
  • Antimicrobial Activity : The compound's structural features suggest it could be effective against various microbial pathogens.

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